molecular formula C20H31ClN2O B2894964 1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1-phenylcyclopropyl)ethanone;hydrochloride CAS No. 2418729-89-0

1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1-phenylcyclopropyl)ethanone;hydrochloride

Cat. No.: B2894964
CAS No.: 2418729-89-0
M. Wt: 350.93
InChI Key: RULICYXTWKPOOO-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted at the 4-position with a 1-amino-2-methylpropan-2-yl group and an ethanone moiety linked to a 1-phenylcyclopropyl group. The hydrochloride salt enhances solubility, a common feature in pharmaceuticals to improve bioavailability.

Properties

IUPAC Name

1-[4-(1-amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1-phenylcyclopropyl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O.ClH/c1-19(2,15-21)16-8-12-22(13-9-16)18(23)14-20(10-11-20)17-6-4-3-5-7-17;/h3-7,16H,8-15,21H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULICYXTWKPOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1CCN(CC1)C(=O)CC2(CC2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1-phenylcyclopropyl)ethanone;hydrochloride, commonly referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its complex structure, which includes a piperidine ring and a phenylcyclopropyl moiety, suggesting diverse interaction profiles with biological targets.

Chemical Structure and Properties

The compound's molecular formula is C19H31ClN2O2C_{19}H_{31}ClN_2O_2 with a molecular weight of 354.9 g/mol. Its structural features include:

  • Piperidine ring : A six-membered ring containing nitrogen.
  • Phenylcyclopropyl group : A cyclopropane ring attached to a phenyl group, which may influence receptor binding and activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily related to its interactions with neurotransmitter systems. Notably, it has been studied for its effects on the central nervous system (CNS).

The compound is believed to act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin receptors. These interactions can lead to effects such as:

  • Anxiolytic properties : Potential reduction in anxiety levels.
  • Antidepressant effects : Influence on mood regulation through serotonin modulation.

Case Studies

  • CNS Activity : In a study assessing the anxiolytic effects of piperidine derivatives, this compound demonstrated significant activity in reducing anxiety-like behavior in animal models, suggesting its potential as an anxiolytic agent .
  • Receptor Binding Studies : Binding affinity assays revealed that the compound interacts with dopamine D2 receptors, which are critical in the treatment of various psychiatric disorders. The binding affinity was comparable to known antipsychotic drugs .
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics in vivo, which are essential for therapeutic efficacy .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnxiolyticSignificant reduction in anxiety-like behavior
AntidepressantModulation of serotonin pathways
Receptor InteractionHigh affinity for dopamine D2 receptors
PharmacokineticsFavorable absorption and distribution

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Pharmacological Target Key Differentiator
Target Compound ~400 (estimated) Piperidine, amino-2-methylpropan-2-yl, phenylcyclopropyl Potential GPCRs Cyclopropyl rigidity; balanced lipophilicity
[4-(1-Aminocyclopropyl)piperidin-1-yl]-[1-[(4-fluorophenyl)methyl]cyclopropyl]methanone HCl ~400 Fluorophenylmethyl-cyclopropyl Unreported Fluorine-enhanced metabolic stability
Rimonabant 509.7 Chlorophenyl, pyrazole Cannabinoid receptor CB1 High lipophilicity; off-target effects
(2,5-Difluorophenyl)-(4-piperidyl)methanone HCl 281.7 Difluorophenyl Serotonin/dopamine receptors Electronegative fluorine substituents
Myonal 349.9 Ethylphenyl, methylphenylamino Muscle relaxant Amino group on propanone chain

Research Findings and Implications

  • Metabolic Stability: The cyclopropyl group in the target compound may reduce oxidative metabolism compared to open-chain analogs like Myonal, as seen in studies on chlorinated ethanones .
  • Receptor Binding: Piperidine derivatives with fluorinated aromatic groups (e.g., ) show higher affinity for monoamine transporters, suggesting the target compound’s phenylcyclopropyl group could be optimized for similar targets .
  • Solubility : The hydrochloride salt form, common in the target compound and analogs like rimonabant, ensures sufficient solubility for oral administration, a critical factor in preclinical development .

Q & A

Q. What synthetic routes are most effective for preparing 1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1-phenylcyclopropyl)ethanone;hydrochloride?

The synthesis typically involves multi-step procedures, starting with functionalization of the piperidine ring followed by coupling with the cyclopropane-containing fragment. Key steps include:

  • Amine protection/deprotection : Use of Boc (tert-butoxycarbonyl) or Fmoc groups to stabilize the amino group during reactions .
  • Cyclopropane formation : Employing Simmons-Smith or related reactions to generate the 1-phenylcyclopropyl moiety .
  • Coupling strategies : Amide bond formation via EDCI/HOBt or reductive amination for piperidine-ethanone linkage .
  • Hydrochloride salt formation : Final treatment with HCl gas or aqueous HCl in a non-polar solvent to precipitate the hydrochloride salt .

Q. How can the structural integrity of this compound be validated post-synthesis?

Use a combination of:

  • NMR spectroscopy : Confirm the presence of the cyclopropane (δ ~0.5–1.5 ppm for CH₂ groups) and piperidine ring protons (δ ~1.5–3.0 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., [M+H]⁺ for C₂₁H₃₁ClN₂O).
  • X-ray crystallography : Resolve the stereochemistry of the cyclopropane and piperidine substituents .

Q. What solvent systems are optimal for solubility and stability studies?

  • Aqueous solubility : Due to the hydrochloride salt, aqueous buffers (pH 4–6) are suitable. Use phosphate or acetate buffers to avoid salt dissociation .
  • Organic solvents : DMSO or methanol for stock solutions, but avoid prolonged storage due to potential cyclopropane ring opening .
  • Stability testing : Monitor degradation via HPLC under accelerated conditions (40°C, 75% humidity) .

Advanced Research Questions

Q. How does the stereochemistry of the cyclopropane and piperidine moieties influence target binding in pharmacological studies?

The cyclopropane’s rigid geometry and piperidine’s conformational flexibility are critical for receptor interactions. For example:

  • Docking studies : Use molecular dynamics simulations to assess how cyclopropane orientation affects binding to CNS targets (e.g., σ receptors) .
  • SAR modifications : Synthesize enantiomers or diastereomers to compare activity. For instance, (R)- vs. (S)-configured cyclopropanes may show divergent binding affinities .

Q. What analytical methods resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from impurities or assay variability. Mitigate by:

  • Impurity profiling : Use LC-MS/MS to identify byproducts (e.g., deaminated or oxidized derivatives) .
  • Assay standardization : Validate cellular assays (e.g., cAMP inhibition) with positive controls like Fexofenadine hydrochloride, which shares a piperidine scaffold .

Q. How can metabolic stability be improved without compromising target affinity?

Strategies include:

  • Cyclopropane stabilization : Introduce electron-withdrawing groups (e.g., fluorine) to reduce oxidative metabolism .
  • Piperidine modification : Replace the 2-methylpropan-2-yl group with bulkier tert-butyl or cyclopropylmethyl groups to block cytochrome P450 interactions .
  • In vitro assays : Use liver microsomes or hepatocytes to quantify metabolite formation (e.g., N-dealkylation) .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • ADMET prediction : Software like Schrödinger’s QikProp or SwissADME to estimate logP (~2.5), solubility (~50 µM), and blood-brain barrier penetration .
  • CYP inhibition : Use docking tools (AutoDock Vina) to assess interactions with CYP3A4/2D6 isoforms .

Methodological Guidance for Experimental Design

Q. Table 1: Key Physicochemical Properties

PropertyMethodReference
LogP (octanol/water)Shake-flask HPLC
pKa (amine group)Potentiometric titration
Thermal stabilityTGA/DSC (decomposition >200°C)

Q. Table 2: Common Impurities and Mitigation

ImpuritySourceResolution
Deaminated derivativeAcidic hydrolysisNeutralize pH during synthesis
Oxidized cyclopropaneLight exposureUse amber glassware

Critical Analysis of Contradictory Evidence

  • Conflicting bioactivity reports : Some studies cite nM-level activity at σ receptors, while others show µM-range effects. Possible explanations:
    • Assay variability : Cell lines (CHO vs. HEK293) express differing receptor isoforms .
    • Salt form discrepancies : Hydrochloride vs. free base solubility alters effective concentrations .

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